molecular formula C15H19N5O2 B2847035 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1286711-96-3

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2847035
CAS RN: 1286711-96-3
M. Wt: 301.35
InChI Key: QGORNVVFEBVIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including the compound , are highly valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. Notably, this protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, the protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Novel Heterocyclic Compound Design

The compound’s structure contains a 2-aminoimidazole moiety. Researchers have utilized this precursor to synthesize novel heterocyclic compounds. For instance, by coupling the N-(1H-benzimidazol-2-yl)carbonyl hydrazide dicyanide with 2-aminoimidazole in pyridine, they obtained a new heterocyclic derivative . Further biological evaluation of such compounds could reveal potential applications.

properties

IUPAC Name

6-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-14(21)3-2-13(17-18)15(22)20-7-4-12(5-8-20)10-19-9-6-16-11-19/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGORNVVFEBVIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.